molecular formula C18H20N4O2 B10964555 N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide

N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide

Cat. No.: B10964555
M. Wt: 324.4 g/mol
InChI Key: FKZTZSDVAFZODA-UHFFFAOYSA-N
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Description

N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring bonded to a pyridine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c23-17(15-3-1-7-19-12-15)21-11-14-5-9-22(10-6-14)18(24)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,23)

InChI Key

FKZTZSDVAFZODA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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